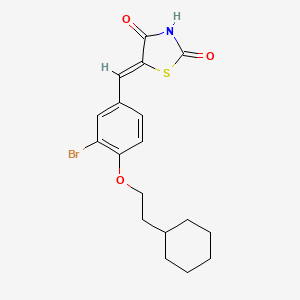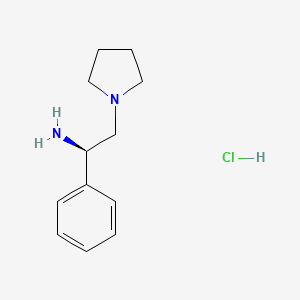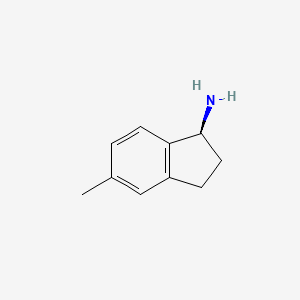
N-Boc-S-benzyl-(L)-cysteine-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-S-bencil-(L)-cisteína-éster metílico: es un derivado del aminoácido cisteína. Se caracteriza por la presencia de un grupo protector tert-butoxicarbonilo (Boc) en el átomo de nitrógeno, un grupo bencilo en el átomo de azufre y un grupo éster metílico en el grupo carboxilo. Este compuesto se utiliza comúnmente en la síntesis de péptidos y como intermedio en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
-
Preparación de N-Boc-S-bencil-(L)-cisteína:
Reactivos: N-tert-butoxicarbonil-L-cisteína, bromuro de bencilo, base (por ejemplo, hidróxido de sodio o carbonato de potasio).
Condiciones: La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente. La cisteína protegida con Boc se hace reaccionar con bromuro de bencilo en presencia de una base para formar N-Boc-S-bencil-(L)-cisteína.
-
Preparación de N-Boc-S-bencil-(L)-cisteína-éster metílico:
Reactivos: N-Boc-S-bencil-(L)-cisteína, metanol, catalizador ácido (por ejemplo, ácido sulfúrico o ácido clorhídrico).
Condiciones: La reacción de esterificación se lleva a cabo refluyendo N-Boc-S-bencil-(L)-cisteína con metanol en presencia de un catalizador ácido. La mezcla de reacción se purifica luego para obtener el éster metílico deseado.
Métodos de producción industrial:
- La producción industrial de N-Boc-S-bencil-(L)-cisteína-éster metílico sigue rutas sintéticas similares, pero a una escala mayor. Las reacciones se optimizan para obtener mayores rendimientos y pureza, y los procesos suelen automatizarse para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones:
-
Oxidación:
Reactivos: Agentes oxidantes como el peróxido de hidrógeno o el periodato de sodio.
Condiciones: Las reacciones de oxidación se llevan a cabo típicamente en disolventes acuosos u orgánicos a temperaturas controladas.
Productos: La oxidación del átomo de azufre puede conducir a la formación de sulfóxidos o sulfonas.
-
Reducción:
Reactivos: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Condiciones: Las reacciones de reducción se llevan a cabo en disolventes anhidros bajo atmósfera inerte.
Productos: La reducción del grupo éster puede producir el alcohol correspondiente.
-
Sustitución:
Reactivos: Nucleófilos como aminas o tioles.
Condiciones: Las reacciones de sustitución se llevan a cabo en disolventes orgánicos a temperatura ambiente o bajo reflujo.
Productos: La sustitución en el grupo bencilo puede conducir a la formación de varios derivados.
Aplicaciones Científicas De Investigación
Química:
- N-Boc-S-bencil-(L)-cisteína-éster metílico se utiliza como bloque de construcción en la síntesis de péptidos y otras moléculas orgánicas complejas.
Biología:
- Se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteicas debido a su similitud estructural con los aminoácidos naturales.
Medicina:
- El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria:
- Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
Mecanismo:
- El compuesto ejerce sus efectos a través de interacciones con varios objetivos moleculares, incluidas las enzimas y los receptores. El grupo protector Boc proporciona estabilidad durante las reacciones químicas, mientras que los grupos bencilo y éster metílico influyen en la reactividad y solubilidad del compuesto.
Objetivos moleculares y vías:
- El compuesto puede interactuar con residuos de cisteína en las proteínas, afectando su función y actividad. También puede participar en reacciones redox y servir como sustrato para procesos enzimáticos.
Comparación Con Compuestos Similares
Compuestos similares:
N-Boc-S-bencil-(D)-cisteína-éster metílico:
N-Boc-S-bencil-(L)-cisteína:
N-Boc-S-metil-(L)-cisteína-éster metílico:
Singularidad:
- N-Boc-S-bencil-(L)-cisteína-éster metílico es único debido a su combinación específica de grupos protectores y grupos funcionales, que proporcionan propiedades de reactividad y estabilidad distintas. Esto lo hace particularmente útil en la síntesis de péptidos y otras transformaciones orgánicas.
Propiedades
Fórmula molecular |
C16H23NO4S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
Clave InChI |
KXUSUGVJXKJTBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


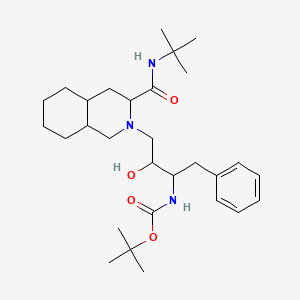
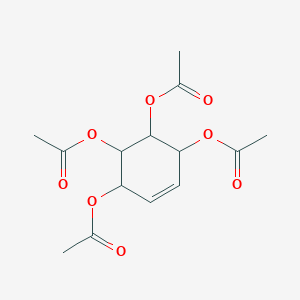
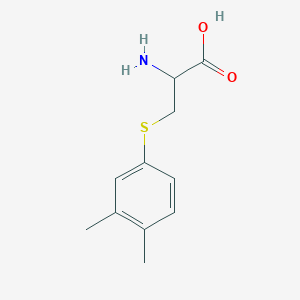
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

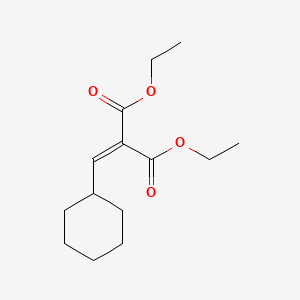
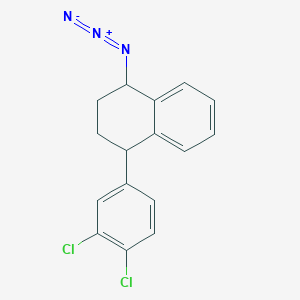
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
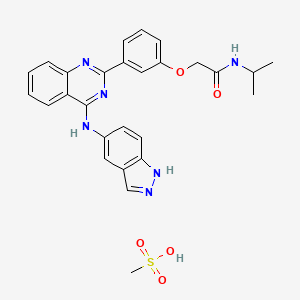

![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
